molecular formula C7H15NO B13249204 1-(2-Methoxyethyl)cyclobutan-1-amine

1-(2-Methoxyethyl)cyclobutan-1-amine

Cat. No.: B13249204
M. Wt: 129.20 g/mol
InChI Key: AHGCSPNLZVXQFT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclobutan-1-amine is an organic compound with the molecular formula C7H15NO It is a cyclobutane derivative featuring an amine group and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclobutanone with 2-methoxyethylamine under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran and a base like sodium hydride to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Cyclobutanone derivatives or carboxylic acids.

    Reduction: Cyclobutanol derivatives.

    Substitution: Substituted cyclobutanamines.

Scientific Research Applications

1-(2-Methoxyethyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclobutanamine: A simpler analog without the methoxyethyl substituent.

    1-(2-Hydroxyethyl)cyclobutan-1-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-Ethoxyethyl)cyclobutan-1-amine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness: 1-(2-Methoxyethyl)cyclobutan-1-amine is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(2-methoxyethyl)cyclobutan-1-amine

InChI

InChI=1S/C7H15NO/c1-9-6-5-7(8)3-2-4-7/h2-6,8H2,1H3

InChI Key

AHGCSPNLZVXQFT-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCC1)N

Origin of Product

United States

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